Benzeneacetamide, N-(3-aminopropyl)-
Overview
Description
Benzeneacetamide, N-(3-aminopropyl)-: is an organic compound with the molecular formula C11H16N2O It is a derivative of benzeneacetamide, where the amide nitrogen is substituted with a 3-aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-(3-aminopropyl)- typically involves the reaction of benzeneacetamide with 3-aminopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for Benzeneacetamide, N-(3-aminopropyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the final product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzeneacetamide, N-(3-aminopropyl)- can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Oxidized derivatives of Benzeneacetamide, N-(3-aminopropyl)-
Reduction: Reduced derivatives, such as primary amines
Substitution: Substituted amides with different functional groups
Scientific Research Applications
Chemistry: Benzeneacetamide, N-(3-aminopropyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions and can be modified to produce derivatives with specific properties .
Biology: In biological research, this compound is used to study the interactions between amide-containing molecules and biological systems. It can be employed in the design of bioactive molecules and pharmaceuticals.
Medicine: Its amide group allows for the formation of stable bonds with biological targets, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-(3-aminopropyl)- involves its interaction with molecular targets through its amide and amine groups. These functional groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biological molecules. The compound’s effects are mediated by its ability to modulate the activity of these targets, leading to various biological outcomes .
Comparison with Similar Compounds
Benzeneacetamide: The parent compound, lacking the 3-aminopropyl group.
Acetanilides: Compounds based on acetanilide, with similar amide structures but different substituents.
Phenylacetamides: Compounds with a phenyl group attached to the amide nitrogen.
Uniqueness: Benzeneacetamide, N-(3-aminopropyl)- is unique due to the presence of the 3-aminopropyl group, which imparts distinct chemical and biological properties. This group allows for additional interactions with biological targets, enhancing the compound’s versatility in various applications .
Properties
IUPAC Name |
N-(3-aminopropyl)-2-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-7-4-8-13-11(14)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCFHTQQEWZULG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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